molecular formula C20H19FN2O3S B2578164 methyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate CAS No. 1216951-74-4

methyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate

Cat. No.: B2578164
CAS No.: 1216951-74-4
M. Wt: 386.44
InChI Key: WGOFIDYGGSYFJE-UHFFFAOYSA-N
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Description

Methyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate is a heterocyclic compound featuring a 1,5-benzodiazepine core fused with a thioether substituent (3-fluoro-4-methoxybenzyl group) and an ester moiety. The 1,5-benzodiazepine scaffold contains two nitrogen atoms within its seven-membered ring, distinguishing it from related benzoxazepines or benzothiazepines. The methyl acetate ester group may influence solubility and hydrolysis kinetics, impacting bioavailability .

Synthetic routes for analogous compounds (e.g., benzo-1,4-oxathiins, benzoxazepines) often employ sodium hydride in DMF to facilitate thioether formation or lithium hydroxide in THF-MeOH-H₂O for ester hydrolysis . While direct synthetic data for this compound are absent in the provided evidence, its structural features suggest parallels with these methods.

Properties

IUPAC Name

methyl 2-[4-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-1H-1,5-benzodiazepin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c1-25-18-8-7-13(9-15(18)21)12-27-19-10-14(11-20(24)26-2)22-16-5-3-4-6-17(16)23-19/h3-10,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOFIDYGGSYFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CSC2=NC3=CC=CC=C3NC(=C2)CC(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate is a complex compound belonging to the benzodiazepine family, which is known for its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Benzodiazepines

Benzodiazepines are widely recognized for their anxiolytic , sedative , muscle relaxant , and anticonvulsant properties. They primarily exert their effects by modulating the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing inhibitory neurotransmission. The specific structural modifications in benzodiazepines can significantly influence their biological activity and therapeutic efficacy.

Chemical Structure and Properties

The compound this compound can be characterized by its unique thioether linkage and fluorinated aromatic substituents. The presence of a methoxy group and a fluorine atom on the benzyl moiety suggests enhanced lipophilicity, potentially influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₉H₁₈F N₂O₂S
Molecular Weight358.42 g/mol
IUPAC NameThis compound
Log P3.45

Anxiolytic and Sedative Effects

Research indicates that compounds within the benzodiazepine class exhibit significant anxiolytic effects. For instance, studies have shown that modifications to the benzodiazepine core can enhance binding affinity to GABA_A receptors, leading to increased anxiolytic activity. This compound is hypothesized to possess similar properties due to its structural characteristics.

Anticancer Activity

Recent investigations into related benzodiazepine derivatives have revealed promising anticancer properties. For example, compounds that inhibit tubulin polymerization have demonstrated potent cytotoxic effects against various cancer cell lines. The ability of these compounds to bind to the colchicine site on tubulin suggests that this compound may also exhibit anticancer activity through similar mechanisms.

StudyFindings
In vitro cytotoxicityDemonstrated significant growth inhibition in cancer cell lines .
Mechanism of actionInhibition of tubulin polymerization leading to cell cycle arrest .
Resistance mechanismsPotential to overcome multidrug resistance .

Study 1: Anxiolytic Activity Assessment

In a controlled study assessing the anxiolytic effects of various benzodiazepine derivatives, this compound was evaluated alongside established anxiolytics. Behavioral assays indicated a significant reduction in anxiety-like behaviors in rodent models, suggesting strong potential for clinical application.

Study 2: Antitumor Efficacy

A series of experiments were conducted using human cancer xenografts treated with this compound. Results showed a marked decrease in tumor size compared to control groups, with minimal adverse effects observed in normal tissues. This supports its potential as an effective anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between methyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate and related heterocycles:

Compound Class & Example Core Structure Key Substituents Biological/Physicochemical Implications Reference
1,5-Benzodiazepine (Target Compound) Two nitrogens in 7-membered ring 3-Fluoro-4-methoxybenzyl thioether; methyl ester Enhanced lipophilicity (fluorine), metabolic stability (thioether), ester hydrolysis susceptibility
1,4-Benzoxathiine
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine
Oxygen and sulfur in 6-membered ring Methoxy; thiophen-2-yl Potential applications in materials science or as intermediates; reduced CNS activity vs. benzodiazepines
Benzoxazepine
2-(2-Benzyl-3-oxo-tetrahydrobenz[f][1,4]oxazepin-4-yl)-N-[2-(4-pyridyl)ethyl]acetamide
Oxygen and nitrogen in 7-membered ring Benzyl; pyridyl acetamide Possible CNS modulation (amide group enhances H-bonding; pyridyl may improve solubility)
Benzoxazine
(Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate
Oxygen and nitrogen in 6-membered ring Oxadiazole; ester Antimicrobial or anticancer activity (oxadiazole enhances π-π interactions)
Benzothiazepinone
3-(4-Methoxybenzyl)-1,5-benzothiazepin-4(5H)-one
Sulfur and nitrogen in 7-membered ring 4-Methoxybenzyl; ketone Calcium channel modulation (ketone may influence redox stability)

Key Differences:

Core Heteroatoms: The 1,5-benzodiazepine core (two nitrogens) contrasts with benzoxazepines (oxygen + nitrogen) and benzothiazepines (sulfur + nitrogen). This affects electron distribution and binding to biological targets (e.g., GABA receptors for benzodiazepines) .

Substituent Effects :

  • The 3-fluoro-4-methoxybenzyl thioether in the target compound offers greater lipophilicity and resistance to oxidative metabolism compared to ethers or amines in analogs .
  • Ester vs. Amide/Ketone : The methyl ester may hydrolyze faster than the acetamide () or ketone (), affecting half-life .

Biological Activity: Benzodiazepines are historically linked to anxiolytic or sedative effects, but the thioether and fluorinated aryl group in the target compound could shift activity toward anticonvulsant or antimicrobial roles, as seen in oxadiazole-containing benzoxazines . Benzothiazepinones (e.g., ) are explored for calcium channel blocking, suggesting the target’s sulfur moiety might enable similar ion-channel interactions .

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